

Application of Tabersonine in Metabolic Engineering of Yeast

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Compound of Interest

Compound Name: *Tabersonine hydrochloride*

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This document provides detailed application notes and protocols for the utilization of tabersonine in the metabolic engineering of *Saccharomyces cerevisiae* (yeast) to produce valuable monoterpene indole alkaloids (MIAs), particularly vindoline. Vindoline is a critical precursor for the semi-synthesis of the anticancer drugs vinblastine and vincristine. The low abundance of these compounds in their natural source, the Madagascar periwinkle (*Catharanthus roseus*), necessitates the development of alternative production platforms like engineered yeast.^{[1][2][3][4][5]} This guide summarizes key findings, presents quantitative data from various engineering strategies, and offers detailed protocols for replicating and building upon this research.

Application Notes

The precursor-directed biosynthesis of vindoline from tabersonine in engineered yeast is a promising strategy for sustainable production.^{[1][3]} This approach involves the heterologous expression of a multi-step enzymatic pathway from *C. roseus* in *S. cerevisiae*. The yeast is then fed with tabersonine, which it converts into vindoline.

Core Concepts and Strategies

- Reconstitution of the Vindoline Biosynthetic Pathway: The conversion of tabersonine to vindoline requires the functional expression of seven enzymes from *C. roseus*.^{[3][4][5][6][7][8]}

- Addressing Bottlenecks: Initial attempts at pathway reconstruction often result in low yields due to various bottlenecks, including inefficient enzyme activity, substrate competition, and insufficient cofactor supply.[\[1\]](#)[\[2\]](#)[\[9\]](#)
- Metabolic Engineering Strategies: To enhance vindoline production, researchers have employed several strategies:
 - Modulating Gene Copy Numbers: Increasing the expression of rate-limiting enzymes can significantly improve product titers.[\[1\]](#)[\[2\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
 - Pairing of Cytochrome P450 Enzymes (CYPs) and their Reductases (CPRs): The activity of CYP enzymes, such as T16H2 and T3O, is dependent on CPRs. Selecting the optimal CYP-CPR pair is crucial for maximizing efficiency.[\[9\]](#)[\[10\]](#)
 - Enhancing Cofactor Supply: The biosynthetic pathway requires cofactors like NADPH and S-adenosylmethionine (SAM). Engineering yeast to increase the intracellular pools of these cofactors can boost production.[\[9\]](#)[\[10\]](#)
 - Fermentation Optimization: Process parameters such as medium composition, pH, and feeding strategies play a significant role in the final product yield.[\[10\]](#)[\[12\]](#)

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the metabolic engineering of yeast for vindoline production from tabersonine.

Table 1: Vindoline Production in Engineered *S. cerevisiae*

Strain/Study	Key Engineering Strategies	Tabersonine Fed (mg/L)	Vindoline Titer (mg/L)	Conversion Yield (%)	Reference
Qu et al., 2015	Initial 7-gene pathway assembly	Not specified	1.1 (in 12h)	Not specified	[7]
Liu et al., 2021	Gene copy number tuning, CPR pairing, cofactor enhancement, fermentation optimization	50	~16.5	Not specified	[9] [10] [13]
Theron et al., 2022 (Conference Abstract)	Fine-tuning gene copies, medium optimization, fed-batch bioreactor	Not specified	266	88	[12]

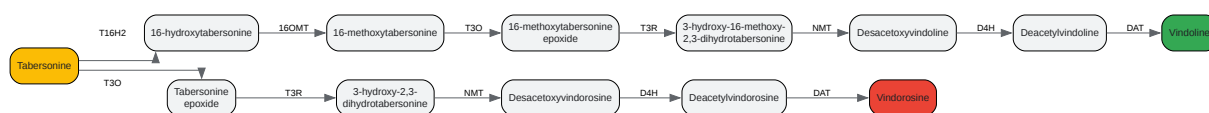
Table 2: Impact of CPR Pairing on Vindoline Production

CPR Origin	Vindoline Titer (relative to control)	Reference
<i>C. roseus</i> (CrCPR)	~1.0	[10]
<i>A. thaliana</i> (AtCPR1)	~1.5	[10]
<i>G. uralensis</i> (GuCPR1)	~2.0	[10]
<i>G. lucidum</i> (GICPR)	~1.2	[10]
<i>M. truncatula</i> (MTR2)	~1.8	[10]

Visualizations

Metabolic Pathway

The following diagram illustrates the biosynthetic pathway from tabersonine to vindoline and the competing vindorosine pathway.

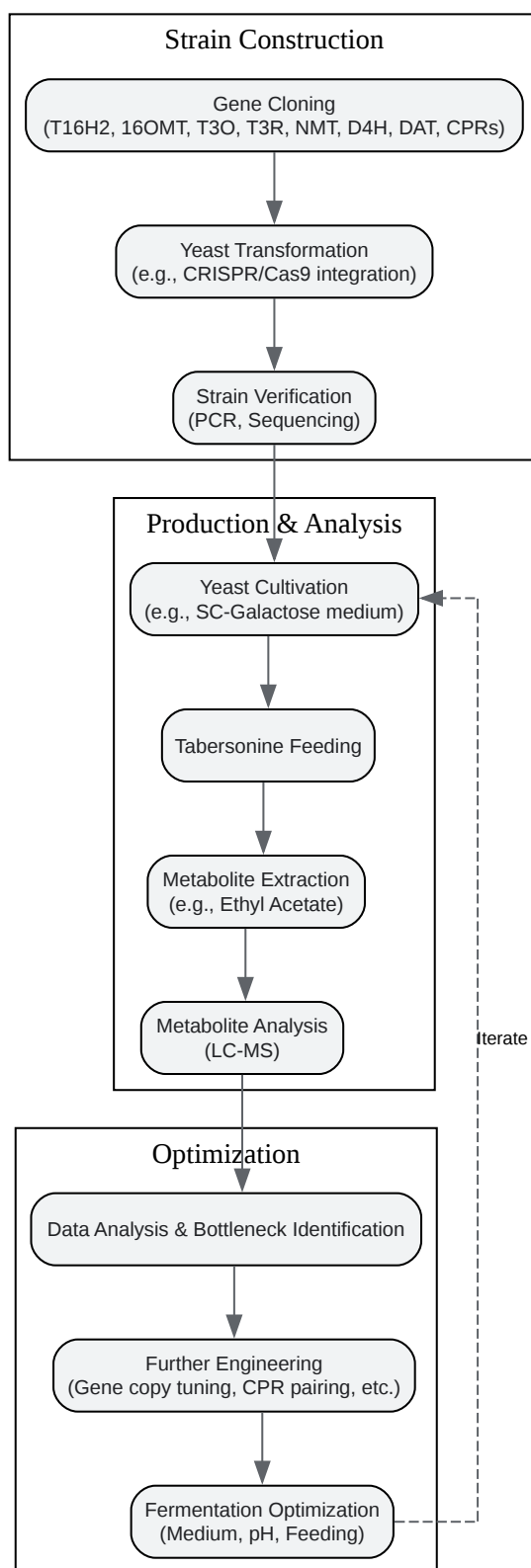


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Caption: Biosynthetic pathway of vindoline and vindorosine from tabersonine.

Experimental Workflow

This diagram outlines a general workflow for engineering yeast to produce vindoline from tabersonine.



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Caption: General workflow for engineering and optimizing yeast for vindoline production.

Experimental Protocols

The following protocols are synthesized from methodologies reported in the referenced literature.[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[10\]](#)

Protocol 1: Construction of Vindoline-Producing Yeast Strain

Objective: To integrate the seven vindoline biosynthetic genes from *C. roseus* into the *S. cerevisiae* genome.

Materials:

- *S. cerevisiae* strain (e.g., CEN.PK113-7D)
- Plasmids containing codon-optimized versions of T16H2, 16OMT, T3O, T3R, NMT, D4H, DAT, and a suitable CPR (e.g., from *A. thaliana*).
- CRISPR/Cas9 plasmids for genomic integration.
- Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method).
- Selective media (e.g., YPD with appropriate antibiotic or SC drop-out media).

Method:

- Gene Synthesis and Cloning:
 - Synthesize codon-optimized versions of the seven pathway genes and the chosen CPR for optimal expression in yeast.
 - Clone each gene into an appropriate yeast expression vector under the control of a strong promoter (e.g., TDH3, TEF1). For multi-gene integration, assemble the genes into a single donor DNA construct.
- Yeast Transformation (CRISPR/Cas9 Mediated):
 - Prepare competent yeast cells using the lithium acetate method.

- Co-transform the yeast cells with the Cas9 expression plasmid, a gRNA expression plasmid targeting the desired integration site(s) in the yeast genome, and the donor DNA cassette(s) containing the pathway genes.
- Plate the transformed cells onto selective media to isolate successful integrants.
- Strain Verification:
 - Isolate genomic DNA from putative transformants.
 - Perform colony PCR using primers specific to the integrated genes to confirm their presence.
 - Sequence the integration junctions to verify correct insertion.

Protocol 2: Shake-Flask Cultivation and Tabersonine Feeding

Objective: To produce vindoline from a previously constructed yeast strain in a small-scale culture.

Materials:

- Engineered *S. cerevisiae* strain.
- Synthetic Complete (SC) medium with 2% (w/v) galactose and appropriate supplements for selection.
- Tabersonine stock solution (e.g., 10 mg/mL in DMSO).
- Shake flasks.
- Incubator shaker.

Method:

- Inoculum Preparation:

- Inoculate a single colony of the engineered yeast strain into 5 mL of SC medium.
- Grow overnight at 30°C with shaking at 220 rpm.
- Main Culture:
 - Inoculate 50 mL of SC medium in a 250 mL shake flask with the overnight culture to an initial OD₆₀₀ of 0.1.
 - Grow the culture at 30°C with shaking at 220 rpm.
- Induction and Tabersonine Feeding:
 - When the culture reaches an OD₆₀₀ of approximately 1.0 (log phase), add galactose to induce gene expression if using an inducible promoter.
 - Add tabersonine from the stock solution to a final concentration of 50 mg/L.[\[10\]](#)
- Cultivation and Sampling:
 - Continue incubation for 48-72 hours.
 - Collect samples at regular intervals (e.g., 24, 48, 72 hours) for metabolite analysis. Centrifuge the samples to separate the supernatant and cell pellet. Store at -20°C until analysis.

Protocol 3: Metabolite Extraction and Analysis

Objective: To extract and quantify vindoline and related MIAs from the yeast culture.

Materials:

- Yeast culture supernatant.
- Ethyl acetate.
- Sodium carbonate (Na₂CO₃).
- Anhydrous sodium sulfate (Na₂SO₄).

- Methanol.
- Vortex mixer, centrifuge.
- Rotary evaporator or nitrogen stream evaporator.
- LC-MS system.
- Authentic standards for tabersonine, vindoline, and other intermediates.

Method:

- Extraction:
 - To 1 mL of culture supernatant, add 100 μ L of 1 M Na_2CO_3 to basify the solution.
 - Add 1 mL of ethyl acetate and vortex vigorously for 1 minute.
 - Centrifuge at 10,000 x g for 5 minutes to separate the phases.
 - Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
 - Repeat the extraction of the aqueous layer with another 1 mL of ethyl acetate and pool the organic layers.
- Drying and Reconstitution:
 - Dry the pooled organic extract over anhydrous Na_2SO_4 .
 - Evaporate the solvent to dryness using a rotary evaporator or under a gentle stream of nitrogen.
 - Reconstitute the dried extract in a known volume (e.g., 100 μ L) of methanol.
- LC-MS Analysis:
 - Analyze the reconstituted sample using a reverse-phase C18 column on an LC-MS system.

- Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
- Monitor for the specific mass-to-charge ratios (m/z) of tabersonine, vindoline, and other expected intermediates.
- Quantify the compounds by comparing their peak areas to a standard curve generated from authentic standards.

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